

Fepradinol (CAS Number: 67704-50-1): A Technical Guide

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Compound of Interest

Compound Name: *Fepradinol*

Cat. No.: *B1672598*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol (CAS No. 67704-50-1) is a non-steroidal anti-inflammatory agent (NSAID) with a distinct mechanism of action that differentiates it from traditional NSAIDs.[1][2] This technical guide provides a comprehensive overview of **Fepradinol**, including its chemical properties, a plausible synthesis pathway, its proposed mechanism of action, and summaries of in vivo and in vitro experimental findings. Notably, **Fepradinol** exhibits potent anti-inflammatory effects without inhibiting prostaglandin biosynthesis, suggesting a novel therapeutic pathway for inflammatory conditions.[1] This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the unique pharmacological profile of **Fepradinol**.

Chemical and Physical Properties

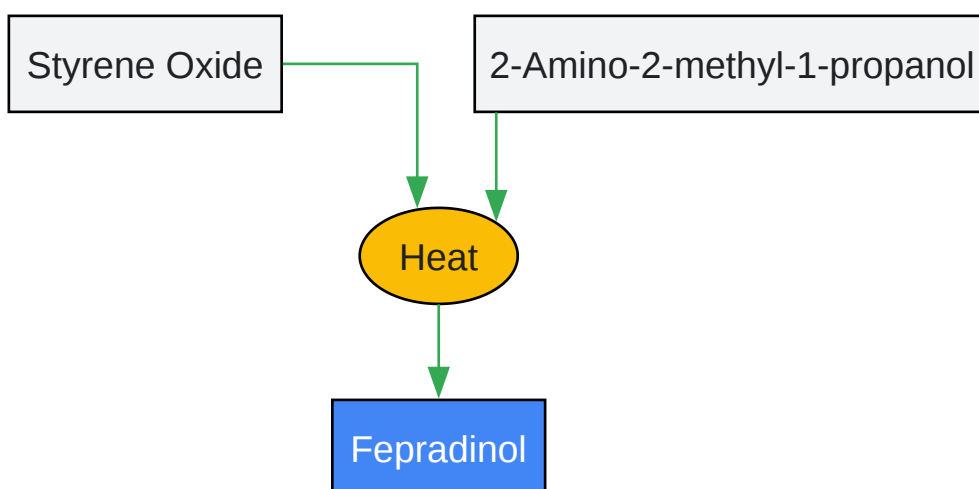
Fepradinol, with the IUPAC name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, is an ethanolamine derivative.[2][3] Its chemical structure and key properties are summarized in the table below.

Property	Value	Reference
CAS Number	67704-50-1 (HCl salt)	
Molecular Formula	C ₁₂ H ₁₉ NO ₂	
Molecular Weight	209.28 g/mol	
IUPAC Name	2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol	
Synonyms	EL-508, Fepradinolum	
Chemical Class	Ethanolamines	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Fepradinol** is not readily available in the public domain, a plausible synthetic route can be proposed based on the synthesis of structurally related compounds, such as α -[[(2-Hydroxyethyl)amino]methyl]benzenemethanol. The synthesis would likely involve the reaction of styrene oxide with 2-amino-2-methyl-1-propanol.

Proposed Synthesis of **Fepradinol**:



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*Proposed synthesis of **Fepradinol**.*

Experimental Protocol (Hypothetical):

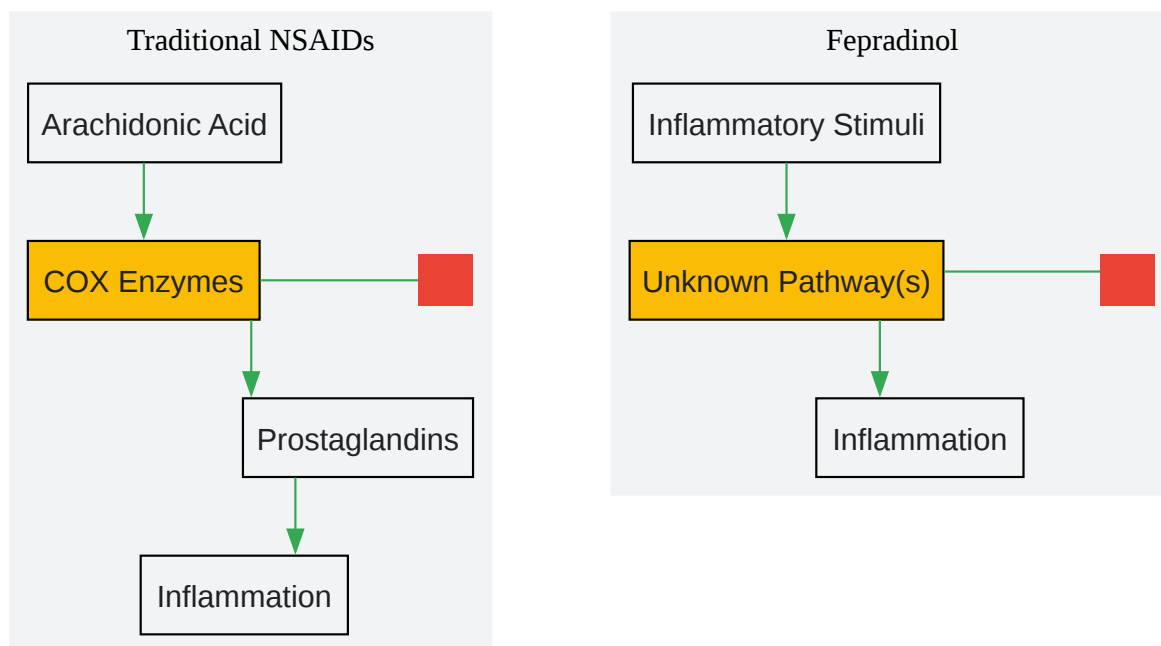
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of styrene oxide and 2-amino-2-methyl-1-propanol.
- **Reaction Conditions:** Heat the mixture at a specified temperature (e.g., 100-125°C) for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to confirm the consumption of the starting materials.
- **Purification:** After the reaction is complete, the crude product would be purified. This may involve trituration with a suitable solvent (e.g., ethyl acetate), followed by filtration to collect the solid product. Further purification could be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate-isopropyl ether) to yield pure **Fepradinol**.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of **Fepradinol** as an anti-inflammatory agent is notable for its independence from the cyclooxygenase (COX) pathway. In vitro studies have demonstrated that **Fepradinol** does not inhibit prostaglandin E2 biosynthesis from arachidonic acid, nor does it affect 15-lipoxygenase. This distinguishes it from traditional NSAIDs, which primarily exert their effects through the inhibition of COX enzymes.

There are conflicting reports suggesting that **Fepradinol** may also act as a beta-adrenergic blocker, specifically a selective β_1 antagonist, which would imply potential applications in cardiovascular conditions like hypertension and arrhythmias. However, the preponderance of available scientific literature focuses on its anti-inflammatory properties. Further research, including receptor binding affinity studies, is required to definitively elucidate its full pharmacological profile.



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*Contrasting mechanisms of **Fepradinol** and NSAIDs.*

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for **Fepradinol**, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly available literature. One source suggests an onset of action within one to two hours and a duration of action of approximately 24 hours for its purported beta-blocking activity. However, comprehensive studies are needed to characterize the pharmacokinetic properties related to its anti-inflammatory effects.

Experimental Data

In Vivo Anti-inflammatory Activity

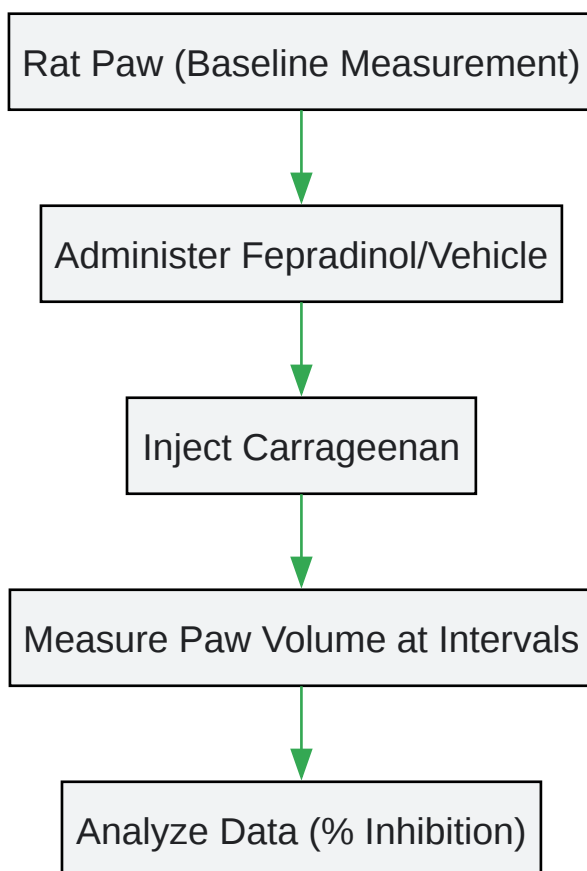
Fepradinol has demonstrated significant anti-inflammatory activity in various rodent models.

Model	Effect of Fepradinol	Reference
Zymosan-induced paw edema in rats	Suppressed edema	
Concanavalin A-induced edema in rats	Inhibited both early and late stages of edema	
Carrageenan-induced inflammation in rats	Reduced exudate volume, protein and γ -glutamyltransferase levels, and leukocyte count	

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

- Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
- Procedure:
 - A baseline measurement of the paw volume is taken using a plethysmometer.
 - **Fepradinol** or a control vehicle is administered orally.
 - After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
 - Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- Data Analysis: The percentage of inhibition of edema is calculated for the **Fepradinol**-treated group compared to the control group.



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Workflow for carrageenan-induced paw edema assay.

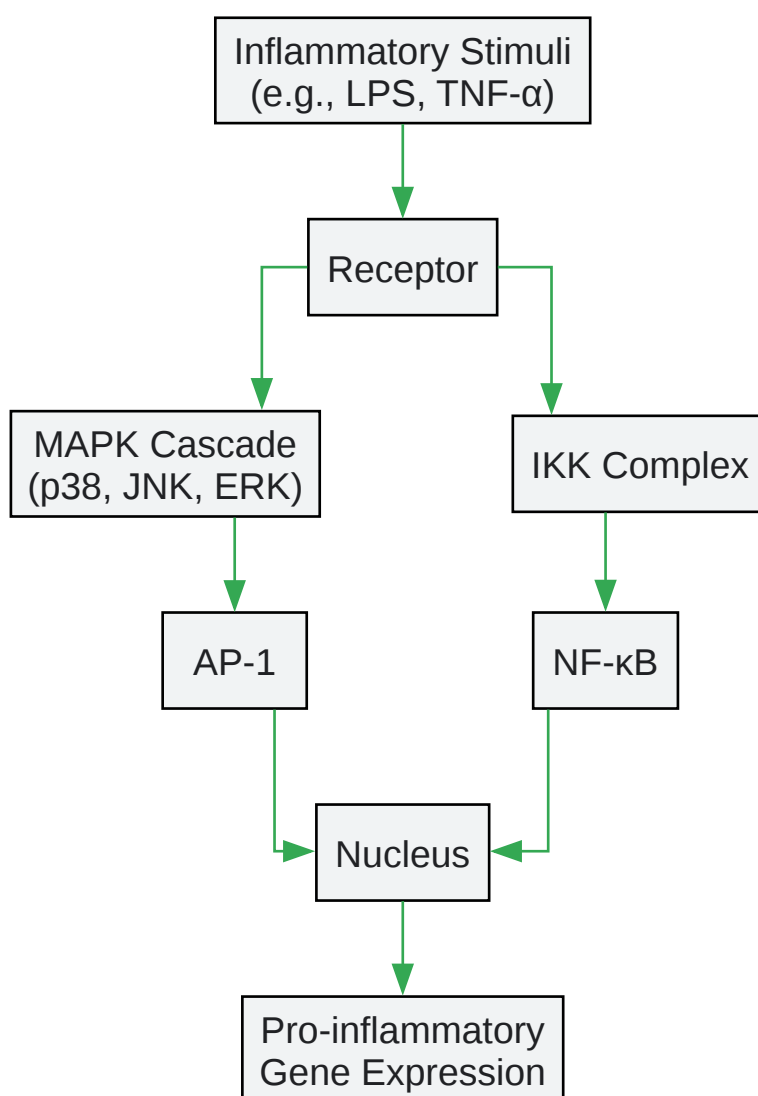
In Vitro Studies

In vitro experiments have been crucial in differentiating **Fepradinol**'s mechanism from that of traditional NSAIDs.

Assay	Finding	Reference
Prostaglandin biosynthesis from arachidonic acid (bovine seminal vesicle microsomal enzyme)	No inhibition observed	
15-Lipoxygenase activity	No inhibition observed	

Signaling Pathways in Inflammation

While direct evidence of **Fepradinol**'s interaction with specific inflammatory signaling pathways is lacking, its non-prostaglandin-mediated anti-inflammatory effects suggest modulation of other key pathways. The NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that **Fepradinol** exerts its effects by interfering with one or more components of these cascades.



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General overview of inflammatory signaling pathways.

Safety and Toxicity

Comprehensive toxicology data for **Fepradinol**, including acute (e.g., LD₅₀) and chronic toxicity studies, are not readily available in the public literature. As with any investigational compound, a thorough evaluation of its safety profile is essential for further development.

Conclusion and Future Directions

Fepradinol presents an intriguing profile as an anti-inflammatory agent with a mechanism of action that appears to be distinct from that of traditional NSAIDs. Its ability to suppress inflammation without inhibiting prostaglandin synthesis suggests a potential for a better safety profile, particularly concerning gastrointestinal side effects associated with COX inhibition.

However, significant gaps in the knowledge base for **Fepradinol** remain. Future research should focus on:

- **Definitive Mechanism of Action Studies:** Thoroughly investigate the potential beta-adrenergic blocking activity to resolve conflicting reports.
- **Target Identification:** Identify the specific molecular target(s) responsible for its anti-inflammatory effects.
- **Signaling Pathway Analysis:** Elucidate the precise effects of **Fepradinol** on the NF-κB, MAPK, and other relevant inflammatory signaling pathways.
- **Quantitative Pharmacological Characterization:** Determine key parameters such as IC₅₀ values, pharmacokinetic profiles, and a comprehensive toxicity assessment.
- **Detailed Synthesis Protocol:** Develop and publish a detailed, optimized synthesis protocol.

Addressing these areas will be crucial for unlocking the full therapeutic potential of **Fepradinol** and advancing its development as a novel anti-inflammatory drug.

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References

- 1. Analgesic - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
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